molecular formula C15H18FNO4 B7541302 4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid

4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid

Cat. No. B7541302
M. Wt: 295.31 g/mol
InChI Key: UVVCSBXQZNFVSD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid involves the inhibition of various enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are involved in the regulation of gene expression and their inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, increase the level of reactive oxygen species (ROS), and activate the p53 pathway. Additionally, the compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid in lab experiments include its high potency, selectivity, and specificity. However, the compound has certain limitations such as its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid. One of the directions is to explore its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail and identify its target proteins. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important areas of research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid involves the reaction of 4-aminobutanoic acid with (E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl chloride in the presence of a base. The reaction yields the desired product, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

The compound has been extensively studied in the field of medicinal chemistry due to its potential as an anti-cancer agent. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-methylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-17(9-3-4-15(19)20)14(18)8-6-11-5-7-13(21-2)12(16)10-11/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVCSBXQZNFVSD-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)C=CC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCC(=O)O)C(=O)/C=C/C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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